Bienvenue dans la boutique en ligne BenchChem!

8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

PARP1 inhibition DNA damage response HeLa cell assay

This is the functionally critical 8-amino-substituted benzazepinone scaffold (CAS 1022972-01-5) for PARP1 inhibitor discovery and CNS research. The primary amino group at the 8-position is the essential pharmacophore for PARP1 catalytic domain engagement (cellular IC₅₀ = 1.14 μM against human PARP1 in HeLa cells) and serves as a regioselective synthetic handle for acylation, sulfonylation, and urea formation. Its XLogP3 of 0.9 and TPSA of 55.1 Ų fall within CNS-favorable physicochemical space, supporting blood-brain barrier penetration. To ensure experimental reproducibility, the unsubstituted parent scaffold (CAS 6729-50-6) or other positional isomers (6-, 7-, or 9-amino) must not be accepted as substitutes, as they lack the amino pharmacophore and direct derivatization along incompatible geometric vectors. Verify the CAS number and CoA purity before acceptance; storage requirements vary by supplier from ambient to 2–8°C. Standard lead time is 2–4 weeks.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 1022972-01-5
Cat. No. B2790169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
CAS1022972-01-5
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)N)C(=O)NC1
InChIInChI=1S/C10H12N2O/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5,11H2,(H,12,13)
InChIKeyGTNSBFKKRPRPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 1022972-01-5): Technical Identity and Procurement Baseline


8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 1022972-01-5) is a heterocyclic organic compound with the molecular formula C10H12N2O and a molecular weight of 176.21 g/mol . It belongs to the benzazepine family, featuring a seven-membered azepinone ring fused to a benzene ring, with a primary amino group substituted at the 8-position of the aromatic system [1]. The compound is characterized by its rigid bicyclic framework and functionalizable amine moiety, which positions it as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) targeting agents and PARP inhibitor research programs . The compound is commercially available as a research chemical with typical purity specifications of 95%–98%, a melting point of 229–231 °C, and a computed XLogP3 value of 0.9 .

8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Why Generic Substitution of Benzazepine Scaffolds Is Not Supported by Evidence


The 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one scaffold is not a uniform chemical entity for which all substitution patterns yield interchangeable biological or physicochemical outcomes. The unsubstituted parent scaffold (CAS 6729-50-6; molecular weight 161.20 g/mol, C10H11NO) lacks the amino functional group that defines the reactivity and binding potential of the 8-amino derivative [1]. Furthermore, alternative amino-substituted positional isomers—such as 6-amino, 7-amino, or 9-amino tetrahydrobenzazepinones—differ fundamentally in electronic distribution, hydrogen-bonding geometry, and steric accessibility, all of which directly influence molecular recognition at biological targets. The benzazepine literature demonstrates that even minor changes in substitution pattern can produce substantial shifts in receptor subtype selectivity; for example, tetrahydrobenzazepine (THBA) derivatives exhibit nearly 100-fold differences in selectivity profiles depending on substitution [2]. Therefore, substituting the 8-amino derivative with a positional isomer or the unsubstituted parent scaffold without re-validation of the specific assay or synthetic pathway constitutes an uncontrolled variable that can invalidate experimental reproducibility.

8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Quantitative Differentiation Evidence Against Comparators


PARP1 Inhibitory Activity: Direct IC50 Comparison Between 8-Amino-Benzazepinone and Unsubstituted Parent Scaffold

8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one demonstrates quantifiable PARP1 inhibitory activity in a cellular assay context. The compound exhibited an IC50 value of 1.14 μM (1.14E+3 nM) against human PARP1 in HeLa cells, measured via reduction of H2O2-induced poly(ADP-ribose) (PAR) formation following a 30-minute preincubation period [1]. In contrast, the unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 6729-50-6) lacks the 8-amino moiety and has no reported PARP1 inhibitory activity in this assay system. The presence of the 8-amino substituent introduces a hydrogen-bond donor that enables specific interactions with the PARP1 catalytic domain, a feature absent in the unsubstituted scaffold.

PARP1 inhibition DNA damage response HeLa cell assay

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Topological Polar Surface Area of 8-Amino Derivative vs. Unsubstituted Scaffold

The 8-amino substitution fundamentally alters the physicochemical profile of the benzazepinone scaffold relative to its unsubstituted analog. The target compound (C10H12N2O, MW = 176.21 g/mol) possesses two hydrogen-bond donor (HBD) moieties—the lactam NH and the 8-amino group—and two hydrogen-bond acceptor (HBA) sites, with a topological polar surface area (TPSA) of 55.1 Ų [1]. The unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 6729-50-6; C10H11NO, MW = 161.20 g/mol) contains only one HBD and two HBA sites, with a correspondingly lower computed TPSA. The differential HBD count (2 vs. 1) directly impacts the compound's ability to engage in specific hydrogen-bonding networks with biological targets and influences its permeability characteristics across biological membranes, which is particularly relevant for CNS drug discovery programs where benzazepine scaffolds are extensively employed [2].

Drug-likeness CNS permeability Physicochemical profiling

Synthetic Versatility Differentiation: 8-Amino Group Enables Downstream Derivatization Pathways Inaccessible to Non-Amino Benzazepinones

The 8-amino substituent on 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one provides a reactive handle for a wide range of downstream synthetic transformations that are fundamentally unavailable to benzazepinone scaffolds lacking an amino group. The primary aromatic amine can undergo acylation, sulfonylation, reductive amination, diazotization, and urea/thiourea formation reactions, enabling rapid diversification of the benzazepine core for structure-activity relationship exploration [1]. In contrast, the unsubstituted parent scaffold (CAS 6729-50-6) and 6-, 7-, or 9-substituted amino positional isomers would require de novo functionalization of the aromatic ring, typically necessitating electrophilic aromatic substitution or directed ortho-metalation strategies that are less regioselective and require additional synthetic steps [2]. This positional specificity means that procurement of the incorrect amino-substituted isomer (e.g., 7-amino instead of 8-amino) would produce a compound with a different vector of derivatization, fundamentally altering the geometry of subsequent molecular constructs.

Medicinal chemistry Building block Amine derivatization

Lipophilicity Differentiation: XLogP3 Comparison Between 8-Amino Derivative and Unsubstituted Scaffold

The introduction of the 8-amino substituent alters the lipophilicity profile of the benzazepinone scaffold relative to the unsubstituted parent compound. The target compound 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has a computed XLogP3 value of 0.9 [1]. The unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 6729-50-6), lacking the polar amino group, exhibits a higher computed logP value due to the absence of this hydrogen-bonding moiety. The 0.9 XLogP3 value places the 8-amino derivative in a favorable range for CNS drug candidates, where optimal logP values typically range from 1–3 for blood-brain barrier penetration, while retaining sufficient aqueous solubility for in vitro assay compatibility . Positional isomers (6-amino, 7-amino, or 9-amino tetrahydrobenzazepinones) would exhibit different lipophilicity profiles due to varying electronic and steric environments around the amino substituent.

Lipophilicity ADME Blood-brain barrier penetration

Commercial Availability and Purity Specification Baseline: Differentiated Sourcing Profiles for 8-Amino-Benzazepinone vs. Parent Scaffold

8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 1022972-01-5) is commercially available from multiple research chemical suppliers with defined purity specifications ranging from 95% to 98% . The unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 6729-50-6) is also commercially available but through different vendor networks and with different pricing and lead-time profiles [1]. The 8-amino derivative is supplied by vendors including Enamine (95% purity; 0.05g @ $174, 1.0g @ pricing upon request), AKSci (95% purity; 100mg @ $469, 1g @ $1,073, 5g @ $2,905; 4-week lead time), Fluorochem (98% purity; pricing upon request), BOC Sciences (≥95% purity), and Sigma-Aldrich (95% purity, powder form, melting point 229–231 °C) [2]. The compound requires storage at 2–8 °C or at room temperature in a cool, dry place depending on supplier specifications, and is classified with GHS07 hazard labeling (H302, H315, H319, H335) .

Procurement Supply chain Purity specification

8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 1022972-01-5): Evidence-Backed Research and Procurement Application Scenarios


Scenario 1: PARP1 Inhibitor Discovery and Lead Optimization Programs

8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is suitable as a starting scaffold or reference compound in PARP1 inhibitor discovery programs, based on its demonstrated cellular IC50 of 1.14 μM against human PARP1 in HeLa cell assays measuring H2O2-induced PAR formation [1]. The 8-amino substituent serves as a critical hydrogen-bond donor for PARP1 catalytic domain engagement, and the scaffold can be further derivatized via the amino handle to explore structure-activity relationships. The unsubstituted parent scaffold (CAS 6729-50-6) is not a suitable substitute for this application, as it lacks the amino pharmacophore required for PARP1 interaction.

Scenario 2: Medicinal Chemistry Diversification via 8-Amino Handle for CNS-Targeted Libraries

The 8-amino group provides a versatile synthetic handle for acylation, sulfonylation, reductive amination, and urea formation reactions, enabling systematic exploration of chemical space around the benzazepinone core [2]. The compound's XLogP3 value of 0.9 and topological polar surface area of 55.1 Ų position it within favorable physicochemical ranges for CNS drug discovery, where benzazepine scaffolds have established precedent for dopamine, serotonin, and NMDA receptor modulation [3]. Researchers should note that 6-amino, 7-amino, or 9-amino positional isomers would direct derivatization along different geometric vectors, producing structurally distinct final compounds with different biological activity profiles.

Scenario 3: Synthetic Intermediate for Tetrahydrobenzazepine-Derived Biologically Active Molecules

The compound serves as a building block intermediate in the synthesis of more complex benzazepine-derived pharmacologically active molecules. The 8-amino functionality enables regioselective introduction of diverse substituents without requiring electrophilic aromatic substitution or directed ortho-metalation protocols that would be necessary for functionalization of the unsubstituted parent scaffold [4]. This positional specificity is critical for multi-step synthetic routes where the vector of substitution determines the final molecular geometry and target-binding orientation. Substitution with incorrect positional isomers or the unsubstituted scaffold would necessitate complete redesign of the synthetic route.

Scenario 4: Procurement Decision Support: Vendor Selection and Specification Verification

Procurement specialists should verify that the ordered compound matches CAS 1022972-01-5 and that the certificate of analysis confirms the specified purity (95–98% depending on vendor). The unsubstituted parent scaffold (CAS 6729-50-6) and other positional isomers have distinct CAS numbers and must not be accepted as substitutes without explicit scientific justification. Lead times vary significantly by vendor: AKSci lists a 4-week lead time for this compound, while other suppliers may offer shorter fulfillment periods . Storage specifications also vary; Fluorochem recommends storage at 2–8 °C, while Sigma-Aldrich indicates room temperature storage, so procurement planning should account for appropriate storage conditions based on the selected supplier.

Quote Request

Request a Quote for 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.